[Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate is a synthetic organic compound notable for its unique structural features, including a dideuterated oxirane ring and an octadecenoate side chain. The presence of deuterium isotopes in its structure allows for enhanced tracking in biological and chemical studies, influencing its reactivity and biological interactions. This compound is classified under deuterated fatty acid derivatives, which have applications in various scientific fields due to their isotopic labeling properties.
The synthesis of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves several key steps:
These methods provide precise control over isotopic labeling and functionalization, making them suitable for research applications.
The molecular formula of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate is , with a molecular weight of approximately 339.5 g/mol .
The structural representation can be denoted using various chemical notation systems:
SGFJJNBUMXQSMU-IMUSMWQLSA-N
CCC=CCC=CCCCCCCCC(=O)OCC1CO1
These representations are essential for computational modeling and database searches .
The chemical behavior of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate can be analyzed through various types of reactions:
The mechanism of action for [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate primarily involves interactions with biological macromolecules:
Relevant data indicates that compounds with similar structures often exhibit diverse biological effects including antimicrobial activity and anti-inflammatory effects .
The applications of [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate span various fields:
This compound's versatility highlights its importance in both research and practical applications across multiple scientific domains.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1